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Executive Summary

Ydrlp, also known as Yorlp (Yeast Oligomycin Resistance 1), is a key ATP-binding cassette
(ABC) transporter in the plasma membrane of Saccharomyces cerevisiae. As a member of the
multidrug resistance protein (MRP) subfamily, Ydrlp plays a crucial role in cellular
detoxification by actively exporting a wide range of xenobiotics and endogenous metabolites,
thereby conferring pleiotropic drug resistance (PDR). This process is energetically driven by the
hydrolysis of ATP. The expression of the YOR1 gene is tightly regulated by the transcription
factors Pdrlp and Pdr3p, which respond to cellular stress and the presence of xenobiotics. This
guide provides an in-depth analysis of the Ydrlp mechanism, its regulation, substrate
specificity, and the experimental protocols used for its characterization.

Core Mechanism of Action: The ATP-Switch Model

Ydrlp functions as an efflux pump, utilizing the energy derived from ATP hydrolysis to transport
substrates from the cytoplasm out of the cell against a concentration gradient.[1] Its mechanism
Is consistent with the canonical "ATP-switch" or "alternating access" model characteristic of
ABC transporters.[1]

The transport cycle involves a series of conformational changes:
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e Inward-Facing (Apo) State: In its resting state, the transporter presents a substrate-binding
pocket open to the cytoplasm. The two nucleotide-binding domains (NBDs) are separated.

e Substrate and ATP Binding: A substrate molecule from the cytoplasm enters and binds to the
high-affinity pocket within the transmembrane domains (TMDs). This is followed by the
binding of two ATP molecules to the NBDs.

o Outward-Facing (Occluded) State: ATP binding induces a significant conformational change,
causing the two NBDs to dimerize. This movement is transmitted to the TMDs, which reorient
to close the cytoplasmic access and open a cavity toward the extracellular space. In this
state, the substrate's affinity for its binding site is dramatically reduced.

e Substrate Release and ATP Hydrolysis: The substrate is released from the transporter into
the extracellular medium. The hydrolysis of ATP to ADP and inorganic phosphate (Pi) is then
triggered.

e Resetting the Transporter: The hydrolysis and subsequent release of ADP and Pi destabilize
the NBD dimer, causing it to separate. This final conformational change resets the
transporter back to its initial inward-facing state, ready to begin a new transport cycle.[2]
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Caption: The ATP-switch conformational cycle of the Ydrlp transporter.

Regulation of Ydrlp Expression
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The expression of Ydrlp is a critical component of the yeast pleiotropic drug resistance (PDR)
network and is primarily controlled at the transcriptional level by two homologous zinc-finger
transcription factors: Pdrlp and Pdr3p.[3][4]

o Pdrlp/Pdr3p Activation: These transcription factors bind to specific DNA sequences known
as Pleiotropic Drug Response Elements (PDRESs) found in the promoter region of the YOR1
gene.[4][5] Pdrlp can form homodimers or heterodimers with Pdr3p to activate transcription.

[5]

o Upstream Signaling: Activation of Pdrlp/Pdr3p is triggered by a variety of stimuli. Evidence
suggests that compounds that perturb or damage the plasma membrane can serve as a
primary signal.[1] This signal is transduced, possibly involving the Hsp70 protein Pdr13p
which acts as a positive, post-translational regulator of Pdrlp, leading to the upregulation of
YORL1 and other PDR genes.[6] While Pdrlp is known to be phosphorylated, the precise role
of this modification in response to drug signals is still under investigation.[3][4]
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Caption: Proposed signaling pathway for the regulation of Ydrlp expression.
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Quantitative Data and Substrate Specificity

Ydrlp transports a broad range of substrates. Its activity can be quantified through ATPase
assays and direct transport measurements. Unlike many ABC transporters whose ATPase
activity is stimulated by substrates, the basal ATPase activity of Ydrlp in membrane
preparations is notably inhibited by the presence of its substrates.[4]

ble 1: - | Kineti

Parameter Value Conditions |/ Notes Citation

Measured in plasma
o ~100 nmol membrane
Basal ATPase Activity o ) [7]
Pi-min-1.mg—1 preparations from an

overexpressing strain.

Vmax (ATP
] ~0.8s71 - [4]
Hydrolysis)
Km (ATP) 50 £ 8 uM - [4]
Measured via
inhibition of
KD (ATP) 0.3 mM [7]

photolabeling with an

ATP analog.

Table 2: Known Substrates and Inhibitors
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Compound Type Quantitative Value Citation
Substrates
Oligomycin Substrate Confers resistance. [7]

Actively extruded from

Rhodamine B Substrate [7]
cells.

Rhodamine 6G Substrate Confers resistance. [4]

Doxorubicin Substrate Confers resistance. [4]
Implicated in

NBD-PE! Substrate [7]
transport.

) Provides weak
Verapamil Weak Substrate ] [4]
protection.

_ Provides weak
Tetracycline Weak Substrate ] [4]
protection.

Provides weak

Ethidium Bromide Weak Substrate ] [4]

protection.
_ Provides weak

EosinY Weak Substrate ) [4]
protection.

Inhibitors

Vanadate Inhibitor (ATPase) Iso = 0.3 uM [7]

Oligomycin Inhibitor (ATPase) Iso = 8.5 pg/mi [7]

1 1-myristoyl-2-[6-
(NBD)aminocaproyl]p
hosphatidylethanolami

ne

Detailed Experimental Protocols
Protocol: Ydrlp ATPase Activity Assay
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This protocol measures the ATP hydrolysis activity of Ydrlp in isolated yeast plasma
membrane vesicles by quantifying the release of inorganic phosphate (Pi).

Workflow: ATPase Activity Assay

1. Prepare Plasma
Membrane Vesicles

2. Incubate Vesicles
(5-10 pg protein)
with Test Compound

3. Initiate Reaction

with Mg-ATP

4. Incubate at 30°C
(20-30 min)

:

5. Stop Reaction
(e.g., with SDS)

:

6. Detect Released Pi
(Colorimetric Method)

7. Quantify & Analyze Data

Click to download full resolution via product page

Caption: General workflow for measuring Ydrlp ATPase activity.
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Methodology:

e Preparation of Plasma Membranes: Isolate plasma membrane vesicles from S. cerevisiae
strains overexpressing Ydrlp. Standard protocols involve enzymatic digestion of the cell
wall, cell lysis by osmotic shock or mechanical disruption, and purification of plasma
membranes via differential centrifugation and sucrose gradients.

o Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCI pH 7.5, 50 mM KCI, 5 mM
NaNs). In a microtiter plate, add 5-10 ug of membrane protein per well. Add the test
compound (potential substrate or inhibitor) at various concentrations. Include a control with a
known inhibitor (e.g., 1 mM sodium orthovanadate) to determine Ydrlp-specific activity.

» Reaction Initiation: Start the reaction by adding Mg-ATP to a final concentration of 5 mM.

 Incubation: Incubate the plate at 30°C for 20-30 minutes. The reaction must be linear with
respect to time and protein concentration.

o Stopping the Reaction: Terminate the reaction by adding a stop solution, typically containing
sodium dodecyl sulfate (SDS).

e Phosphate Detection: Quantify the amount of inorganic phosphate released. A common
method is the addition of a solution containing ammonium molybdate and a reducing agent
(e.g., ascorbic acid or stannous chloride), which forms a colored complex with Pi that can be
measured spectrophotometrically at ~660 nm.

» Data Analysis: Calculate the vanadate-sensitive ATPase activity by subtracting the activity in
the presence of vanadate from the total activity. Plot activity versus compound concentration
to determine activation or inhibition curves and calculate parameters like Iso.

Protocol: Whole-Cell Rhodamine Efflux Assay

This assay directly measures the transport function of Ydrlp in living cells by monitoring the
extrusion of the fluorescent substrate Rhodamine 6G (R6G).[8]
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Workflow: Whole-Cell Rhodamine Efflux Assay
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Caption: Workflow for a whole-cell fluorescent substrate efflux assay.

Methodology:
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e Cell Growth: Grow S. cerevisiae cultures (wild-type and strains with modified YOR1
expression) in appropriate media (e.g., YEPD) to mid-log phase (ODsoo = 0.8-1.0).

o ATP Depletion and Loading: Harvest cells by centrifugation and wash them. Resuspend the
cells to a density of ~108 cells/ml in an assay buffer (e.g., 50 mM HEPES, pH 7.0) containing
2 mM 2-deoxy-D-glucose (a glycolysis inhibitor) and 10 uM Rhodamine 6G. Incubate for 1-2
hours at 28°C with shaking to allow for ATP depletion and passive loading of the dye.[8]

o Washing: Pellet the loaded cells by centrifugation at 4°C and wash twice with ice-cold assay
buffer to remove all extracellular R6G.

« Initiating Efflux: Resuspend the washed cells in fresh, pre-warmed assay buffer. Split the
suspension into two tubes. To one, add glucose to a final concentration of 2% (w/v) to
energize the cells and initiate active transport. The other tube serves as a non-energized
control.

o Sampling: Incubate both tubes at 28°C. At various time points (e.g., 0, 5, 10, 15, 30 minutes),
remove aliquots from each suspension.

e Fluorescence Measurement: Immediately centrifuge the aliquots to pellet the cells. Transfer
the supernatant to a microtiter plate. Measure the fluorescence of the extruded R6G in the
supernatant using a spectrofluorometer with excitation at ~515 nm and emission at ~555 nm.

[8]

o Data Analysis: Plot the fluorescence intensity in the supernatant against time for both
energized and non-energized cells. The rate of fluorescence increase in the energized
sample, corrected for any leakage from the control, represents the Ydrlp-mediated transport
activity.

Protocol: Oligomycin Resistance Spot Assay

This is a semi-quantitative method to assess the function of Ydrlp by comparing the growth of
different yeast strains on solid media containing a gradient of its substrate, oligomycin.[9][10]

Methodology:
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e Culture Preparation: Grow overnight liquid cultures of the yeast strains to be tested (e.qg.,
wild-type, yorlA deletion mutant, and strains with mutant YORL1 alleles) to saturation.

o Normalization: Measure the ODsoo of each culture and dilute them in sterile water or media
to a starting ODeoo of 1.0.

o Serial Dilutions: In a 96-well plate, perform a 10-fold serial dilution for each normalized
culture. For example, add 20 pl of the OD=1.0 culture to 180 pl of sterile water (101
dilution), then 20 pl of the 101 dilution to 180 pl of water (10~2), and so on, typically down to
104,

e Spotting: Prepare solid agar plates (e.g., YEPD) containing different concentrations of
oligomycin (e.g., O pg/ml, 0.25 pg/ml, 0.5 pg/ml). Ensure the plates are dry. Using a
multichannel pipette or a spotting tool, spot 5-10 pl of each dilution from each strain onto the
plates.

 Incubation: Allow the spots to dry completely, then incubate the plates at 30°C for 2-3 days.

» Analysis: Photograph the plates. Compare the growth of the different strains at each
oligomycin concentration. A strain with functional Ydr1p will show robust growth at higher
drug concentrations compared to a sensitive yorlA strain. The degree of resistance can be
inferred from the lowest dilution that shows growth at a given drug concentration.

Conclusion

The Ydrlp transporter is a vital component of the cellular defense system in S. cerevisiae. Its
function as an ATP-driven efflux pump, broad substrate specificity, and complex transcriptional
regulation make it a significant subject of study. For drug development professionals,
understanding the mechanism of Ydrlp and its homologs in pathogenic fungi is critical for
overcoming multidrug resistance. The experimental protocols detailed herein provide a robust
framework for characterizing the activity, substrate profile, and inhibition of Ydrlp and other
ABC transporters, facilitating the screening and development of novel therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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